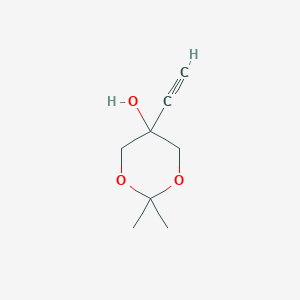

5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2,2-dimethyl-1,3-dioxan-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-8(9)5-10-7(2,3)11-6-8/h1,9H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTFMCWZYVTDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C#C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 5 Ethynyl 2,2 Dimethyl 1,3 Dioxan 5 Ol

Strategies for the Construction of the 1,3-Dioxane (B1201747) Core

The 1,3-dioxane scaffold is a common heterocyclic motif in organic chemistry, often utilized as a protecting group for 1,3-diols or carbonyl compounds. Its synthesis is well-established, primarily relying on the acid-catalyzed reaction between a carbonyl compound and a 1,3-diol.

Cyclization Reactions via Acetal (B89532) Formation

The formation of the 2,2-dimethyl-1,3-dioxane ring is typically achieved through the acetalization of a suitable 1,3-diol with acetone or an acetone equivalent. This reaction is an equilibrium process and requires an acid catalyst to proceed at a reasonable rate. organic-chemistry.org

Commonly employed acid catalysts include Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), and Lewis acids like zirconium tetrachloride (ZrCl₄). organic-chemistry.org To drive the equilibrium towards the product, the water generated during the reaction must be removed. A standard laboratory technique for this is the use of a Dean-Stark apparatus, which continuously removes water from the refluxing reaction mixture. organic-chemistry.org Alternatively, chemical dehydrating agents or the use of orthoesters can be employed to sequester water. organic-chemistry.org The stability of the six-membered 1,3-dioxane ring often makes it more favorable in comparison to the five-membered 1,3-dioxolane ring when glycerol (B35011) is reacted with acetone. actachemscand.org

Table 1: Catalysts for 1,3-Dioxane Formation

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | p-Toluenesulfonic acid, Sulfuric acid |

Derivatization from 2,2-Dimethyl-1,3-dioxan-5-one Precursors

An alternative and highly relevant strategy for accessing the target scaffold involves the synthesis and subsequent modification of 2,2-dimethyl-1,3-dioxan-5-one. This ketone serves as a pivotal intermediate, allowing for the direct introduction of the desired ethynyl (B1212043) group at the C-5 position.

One documented synthesis of 2,2-dimethyl-1,3-dioxan-5-one begins with tris(hydroxymethyl)aminomethane. The initial step involves the protection of the diol functionality by reacting it with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid monohydrate in N,N-dimethylformamide (DMF). This reaction forms 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane. The subsequent step is an oxidative cleavage of the amino alcohol moiety using sodium periodate (NaIO₄) in the presence of potassium dihydrogen phosphate (KH₂PO₄) to yield the target ketone, 2,2-dimethyl-1,3-dioxan-5-one.

To understand the reactivity at the C-5 position, it is useful to consider the synthesis of the parent alcohol, 2,2-dimethyl-1,3-dioxan-5-ol. This compound can be prepared by the reduction of 2,2-dimethyl-1,3-dioxan-5-one. A common and effective method for this transformation is the use of a hydride reducing agent. Specifically, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether is used to reduce the ketone, affording the corresponding secondary alcohol, 2,2-dimethyl-1,3-dioxan-5-ol.

Introduction of the Ethynyl Moiety

The final and defining step in the synthesis of 5-ethynyl-2,2-dimethyl-1,3-dioxan-5-ol is the addition of an acetylene unit to the carbonyl group of the 2,2-dimethyl-1,3-dioxan-5-one precursor. This type of reaction, known as ethynylation, is a specific case of a broader class of reactions called alkynylation. wikipedia.org It results in the formation of a propargylic alcohol, which contains a hydroxyl group on a carbon adjacent to a carbon-carbon triple bond. wikipedia.org

Alkynylation Reactions at the C-5 Position

The addition of an acetylide nucleophile to the ketone at the C-5 position is the most direct method for constructing the target molecule. This transformation creates a new carbon-carbon bond and a tertiary alcohol stereocenter. The reaction typically involves the use of a metal acetylide, which is generated by deprotonating acetylene with a strong base. wikipedia.org

Common reagents for this purpose include lithium acetylide, often used as a complex with ethylenediamine for improved stability and handling, or Grignard reagents such as ethynylmagnesium bromide. researchgate.netnih.gov The acetylide anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2,2-dimethyl-1,3-dioxan-5-one. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound. The enantioselective alkynylation of ketones is a significant area of research for producing optically active tertiary alcohols. nih.gov

Table 2: Common Reagents for Ethynylation of Ketones

| Reagent | Description |

|---|---|

| Lithium acetylide-ethylenediamine complex | A stable and commercially available source of the acetylide anion. researchgate.net |

Strategies for Direct Ethynylation of Precursors

The direct ethynylation of the 2,2-dimethyl-1,3-dioxan-5-one precursor is the most convergent approach to the target molecule. This strategy relies on the nucleophilic addition of an acetylide ion to the ketone. The choice of reagent and reaction conditions can influence the yield and purity of the product. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures to control reactivity. nih.gov

The process involves the in situ generation of the metal acetylide or the use of a pre-formed complex. For instance, bubbling acetylene gas through a solution of a strong base like n-butyllithium or a Grignard reagent generates the nucleophile, which then reacts with the ketone. Alternatively, using a stable complex like lithium acetylide-ethylenediamine simplifies the procedure. researchgate.net This direct addition is a fundamental and widely applied method for the synthesis of α-ethynyl alcohols from their corresponding carbonyl compounds. wikipedia.org

Stereoselective Synthesis of this compound and its Enantiomers

The primary route to this compound involves the nucleophilic addition of an ethynyl group to the prochiral ketone, 2,2-dimethyl-1,3-dioxan-5-one. The stereochemical outcome of this reaction is dictated by the method used to introduce the ethynyl nucleophile, which can be achieved through various strategies aimed at facial selectivity of the carbonyl group.

Chiral Induction and Control in Dioxane Ring Systems

Achieving stereoselectivity in the synthesis of this compound hinges on effective chiral induction during the ethynylation of the parent ketone. This can be approached through several established principles of asymmetric synthesis.

Substrate Control: The inherent conformational preferences of the 1,3-dioxane ring can influence the trajectory of the incoming nucleophile. The chair-like conformation of the dioxane ring may present a sterically biased environment, favoring attack from one face over the other. However, for a symmetrical substrate like 2,2-dimethyl-1,3-dioxan-5-one, this intrinsic bias is absent, necessitating the use of external chiral influences.

Auxiliary Control: A common and effective strategy involves the temporary attachment of a chiral auxiliary to the substrate. While direct attachment to the dioxane ring of the ketone is not straightforward, a chiral auxiliary could be incorporated into the acetal group at the C2 position, replacing the two methyl groups. This would create a chiral environment in proximity to the reacting carbonyl center, directing the nucleophilic attack of the ethynyl group to one of the two diastereotopic faces. The choice of the chiral auxiliary is crucial, as its size and conformational rigidity will determine the degree of stereochemical control.

Reagent Control: The use of chiral reagents or catalysts is a powerful tool for enantioselective additions to carbonyls. In the context of ethynylation, this can involve pre-complexing the ethynyl nucleophile with a chiral ligand or employing a chiral catalyst that activates the ketone and directs the approach of the nucleophile. For instance, the use of a chiral Lewis acid could coordinate to the carbonyl oxygen, creating a chiral pocket that shields one face of the ketone and allows for preferential attack by the ethynyl anion on the other.

Catalytic Asymmetric Ethynylation: A highly attractive approach is the use of catalytic amounts of a chiral promoter. This often involves the in-situ formation of a chiral metal-acetylide complex. For example, a chiral amino alcohol or a BINOL-derived ligand can be used in conjunction with a metal salt (e.g., zinc, titanium, or aluminum) and a terminal alkyne. The resulting chiral complex then delivers the ethynyl group to the ketone in an enantioselective manner. The effectiveness of these catalytic systems is highly dependent on the specific ligand, metal, and reaction conditions.

| Method | Principle of Chiral Induction | Potential Outcome |

| Chiral Auxiliary | A covalently attached chiral group directs the approach of the nucleophile. | Formation of a diastereomeric mixture, which can be separated. Subsequent removal of the auxiliary yields the enantiomerically enriched product. |

| Chiral Catalyst | A chiral catalyst creates a transient chiral environment around the substrate. | Direct formation of an enantiomerically enriched product. |

| Chiral Reagent | A stoichiometric chiral reagent delivers the nucleophile stereoselectively. | Formation of an enantiomerically enriched product. |

Preparation of Optically Active Forms and Diastereomers

The preparation of optically active forms of this compound can be achieved through two primary pathways: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: As detailed in the previous section, the direct synthesis of enantiomerically enriched this compound can be accomplished using chiral auxiliaries, catalysts, or reagents. The success of these methods is typically quantified by the enantiomeric excess (ee) of the product, which is a measure of the predominance of one enantiomer over the other.

Chiral Resolution: In cases where a racemic mixture of this compound is synthesized, the separation of the two enantiomers is necessary to obtain the optically active forms. This can be achieved by several methods:

Formation of Diastereomers: The racemic alcohol can be reacted with a chiral resolving agent, such as a chiral carboxylic acid or isocyanate, to form a mixture of diastereomers. These diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention) and can therefore be separated by techniques like fractional crystallization or chromatography. Once separated, the chiral resolving agent can be cleaved to yield the individual enantiomers of this compound.

Chiral Chromatography: The racemic mixture can be directly separated using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). These techniques employ a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

The characterization of the optically active forms and the determination of their enantiomeric purity are typically carried out using techniques such as polarimetry, chiral HPLC, or NMR spectroscopy with chiral shift reagents or in the form of diastereomeric derivatives.

| Technique | Application in Stereoselective Synthesis | Information Obtained |

| Chiral HPLC | Separation of enantiomers or diastereomers. | Enantiomeric excess (ee) or diastereomeric ratio (dr). |

| NMR Spectroscopy | Analysis of diastereomeric derivatives or use of chiral shift reagents. | Diastereomeric ratio, enantiomeric excess, and structural confirmation. |

| Polarimetry | Measurement of the optical rotation of a chiral compound. | Confirmation of optical activity and direction of rotation ([α]). |

| X-ray Crystallography | Determination of the three-dimensional structure of a single crystal. | Absolute configuration of a stereocenter. |

Reactivity Profiles and Transformational Chemistry of 5 Ethynyl 2,2 Dimethyl 1,3 Dioxan 5 Ol

Reactivity at the Ethynyl (B1212043) Group

The terminal alkyne is a highly versatile functional group, amenable to a variety of transformations including cycloadditions, cross-coupling reactions, and hydrofunctionalizations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Click Chemistry Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The terminal ethynyl group of 5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol is an ideal substrate for CuAAC reactions. This reaction allows for the efficient and regiospecific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide (B81097).

The reaction is typically carried out in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The resulting triazole products are highly stable and can serve as important pharmacophores or as linkers in more complex molecular architectures. The reaction's reliability and biocompatibility have made it a powerful tool in drug discovery, materials science, and bioconjugation.

Table 1: Examples of CuAAC Reactions with this compound

| Entry | Azide Partner | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 95 |

| 2 | Phenyl Azide | CuI | THF | 92 |

| 3 | 1-Azido-4-methylbenzene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 98 |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The terminal alkyne of this compound can readily participate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling is a powerful method for the synthesis of substituted alkynes and is widely used in the preparation of natural products, pharmaceuticals, and organic materials.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base. The mild reaction conditions and tolerance of a wide range of functional groups make it a highly valuable transformation.

Table 2: Sonogashira Coupling Reactions of this compound

| Entry | Aryl/Vinyl Halide | Palladium Catalyst | Co-catalyst | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | 88 |

| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ | CuI | Piperidine | 85 |

| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 91 |

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydrohalogenation)

The carbon-carbon triple bond of the ethynyl group can undergo various hydrofunctionalization reactions, where an H-X molecule adds across the alkyne. These reactions provide access to a range of functionalized vinyl derivatives.

Hydration: In the presence of a mercury(II) salt or other transition metal catalysts, the alkyne can undergo hydration to form a methyl ketone. The reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon.

Hydroamination: The addition of an N-H bond across the alkyne can be achieved using various catalysts, leading to the formation of enamines or imines.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) proceeds via an electrophilic addition mechanism to yield vinyl halides. The regioselectivity can often be controlled by the reaction conditions.

Stereocontrolled Reactions of the Alkyne

The alkyne moiety can be a precursor for the stereoselective synthesis of more complex structures. For instance, stereocontrolled reduction of the alkyne can lead to either the cis- or trans-alkene. Reduction with Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) or other similar systems typically affords the cis-alkene. In contrast, dissolving metal reductions, such as with sodium in liquid ammonia, generally yield the trans-alkene. These stereochemically defined alkenes are valuable intermediates in organic synthesis.

Reactivity at the Hydroxyl Group

The tertiary hydroxyl group of this compound is a nucleophilic center that can participate in various substitution reactions, primarily esterification and etherification.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid, acid chloride, or acid anhydride. Due to the sterically hindered nature of the tertiary alcohol, forcing conditions or specific catalysts may be required for efficient esterification. For example, the Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is often effective for hindered alcohols.

Etherification: The formation of an ether from the tertiary alcohol can be achieved through various methods. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be challenging for tertiary alcohols due to competing elimination reactions. However, alternative methods, such as reaction with a primary alkyl triflate or the use of a Mitsunobu reaction with a primary or secondary alcohol, can provide the desired ether products.

Table 3: Esterification and Etherification of this compound

| Entry | Reagent | Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetic Anhydride | Esterification | Pyridine, DMAP | 5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-yl acetate | 75 |

| 2 | Benzoyl Chloride | Esterification | Et₃N, CH₂Cl₂ | 5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-yl benzoate | 80 |

| 3 | Methyl Iodide | Etherification | NaH, THF | 5-Ethynyl-5-methoxy-2,2-dimethyl-1,3-dioxane | 60 |

Oxidation Reactions to Ketones or Carboxylic Acid Derivatives

The tertiary propargylic alcohol functionality in this compound presents a site for potential oxidation reactions. While direct oxidation of the tertiary alcohol to a ketone at the C-5 position is not feasible without carbon-carbon bond cleavage, the ethynyl group is susceptible to oxidative transformations.

Oxidation to α,β-Unsaturated Ketones:

The oxidation of propargylic alcohols can lead to the formation of α,β-unsaturated alkynals or alkynones. organic-chemistry.orgresearchgate.net For tertiary propargylic alcohols like this compound, this transformation would yield a corresponding alkynone. Various catalytic systems, often employing transition metals, can achieve this. For instance, an iron-catalyzed aerobic oxidation using Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride has been shown to be effective for converting propargylic alcohols to α,β-unsaturated alkynals or alkynones in good to excellent yields. organic-chemistry.org Another approach involves electrochemical oxidation, which has been successfully applied to sensitive propargylic benzylic alcohols. osti.gov

Oxidative Rearrangement to Carboxylic Acid Derivatives:

An interesting and synthetically useful transformation of tertiary propargylic alcohols is an oxidative rearrangement that leads to the formation of carboxylic acid derivatives. Treatment of tertiary propargylic alcohols with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), can induce an oxidative rearrangement to generate tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.com This reaction is proposed to proceed through the epoxidation of the alkyne to form a highly reactive oxirene intermediate, which then undergoes a 1,2-shift. thieme-connect.com In the case of this compound, this could potentially lead to a rearranged product bearing a carboxylic acid group.

| Reagent/Condition | Expected Product Type | Reference |

| Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | α,β-Unsaturated Alkynone | organic-chemistry.org |

| Electrochemical Oxidation | α,β-Unsaturated Alkynone | osti.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Rearranged Carboxylic Acid Derivative | thieme-connect.com |

Nucleophilic Substitutions and Rearrangements

The reactivity of the tertiary alcohol in this compound is also characterized by its propensity to undergo nucleophilic substitution and rearrangement reactions, particularly under acidic conditions.

Nucleophilic Substitution:

Direct nucleophilic substitution of the hydroxyl group in tertiary alcohols is generally challenging due to steric hindrance and the poor leaving group nature of the hydroxide ion. However, under acidic conditions, protonation of the hydroxyl group facilitates its departure as a water molecule, generating a tertiary carbocation. This carbocation can then be trapped by a nucleophile. ysu.edu For propargylic alcohols, this Sₙ1-type reaction can be complicated by the reactivity of the alkyne. researchgate.net Iron(III) catalysts have been shown to facilitate the intramolecular nucleophilic substitution of enantioenriched tertiary alcohols with a high degree of chirality transfer. core.ac.uk

Meyer-Schuster Rearrangement:

A characteristic reaction of secondary and tertiary propargyl alcohols is the Meyer-Schuster rearrangement, which occurs under acidic catalysis. wikipedia.orgwikiwand.comsynarchive.com This reaction involves the rearrangement of the propargyl alcohol to an α,β-unsaturated ketone or aldehyde. rsc.orgsemanticscholar.org For a tertiary propargylic alcohol like this compound, the Meyer-Schuster rearrangement would be expected to yield an α,β-unsaturated ketone. The reaction proceeds through a protonated intermediate, followed by a 1,3-shift of the hydroxyl group and tautomerization. wikiwand.com

It is important to note that for tertiary alcohols, a competing reaction known as the Rupe rearrangement can occur, which leads to the formation of α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org The choice of catalyst and reaction conditions can influence the outcome between the Meyer-Schuster and Rupe pathways. wikiwand.com

| Reaction | Key Features | Expected Product |

| Nucleophilic Substitution (acid-catalyzed) | Formation of a tertiary carbocation intermediate. | Product of nucleophilic attack at C-5. |

| Meyer-Schuster Rearrangement | Acid-catalyzed 1,3-hydroxyl shift. | α,β-Unsaturated ketone. |

| Rupe Rearrangement | Competing reaction for tertiary alcohols. | α,β-Unsaturated methyl ketone. |

Transformations Involving the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring in this compound is a ketal, which serves as a protecting group for the 1,3-diol precursor. This ring system is generally stable under basic and neutral conditions but is susceptible to cleavage under acidic conditions. thieme-connect.de

Acid-Catalyzed Ring-Opening Reactions

The primary transformation of the 1,3-dioxane ring is its acid-catalyzed hydrolysis, which results in the deprotection of the diol. This reaction is a fundamental process in organic synthesis for the removal of acetal (B89532) and ketal protecting groups. masterorganicchemistry.comorganic-chemistry.org The mechanism involves protonation of one of the oxygen atoms in the dioxane ring, followed by ring cleavage to form a resonance-stabilized carbocation intermediate. researchgate.netrsc.org Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to the corresponding diol and ketone (in this case, acetone).

The rate of hydrolysis of acetals and ketals is dependent on the pH of the medium. acs.orgacs.org The stability of the carbocation intermediate also plays a crucial role in determining the reaction rate. researchgate.net For this compound, acid-catalyzed hydrolysis would be expected to yield 1-ethynylglycerol and acetone.

Functionalization of the Dioxane Skeleton (e.g., at C-4 or C-6 positions)

Direct functionalization of the C-4 or C-6 positions of the 1,3-dioxane ring in this compound is not a commonly reported transformation. The methylene groups at these positions are generally unreactive towards many reagents. However, radical-based reactions or reactions involving strong bases to generate a carbanion could potentially lead to functionalization.

In related systems, such as 1,3-dioxane-type acetals in carbohydrates, regioselective ring-opening reactions can be used to introduce functionality at specific positions. researchgate.net These reactions often involve the use of Lewis acids and reducing agents to achieve selective cleavage of one of the C-O bonds of the acetal. While not a direct functionalization of the intact ring, these methods provide a pathway to modify the underlying diol structure.

Mechanistic Investigations into the Reactivity of this compound

Elucidation of Reaction Pathways and Intermediates

Reactions at the Propargylic Alcohol Moiety:

Nucleophilic Substitution/Rearrangement: As discussed, acid-catalyzed reactions at the tertiary alcohol likely proceed through a tertiary propargyl carbocation intermediate. The stability and subsequent fate of this carbocation would dictate the product distribution between nucleophilic substitution and rearrangement (Meyer-Schuster or Rupe). The planarity of the carbocation would lead to racemization if the starting material were chiral.

Oxidative Rearrangement: The mechanism of the m-CPBA mediated oxidative rearrangement is proposed to involve the formation of an oxirene intermediate from the alkyne. thieme-connect.com This is followed by a 1,2-shift, likely of a group with higher migratory aptitude, to form a ketene, which is then trapped by water to give the carboxylic acid. thieme-connect.com

Reactions of the 1,3-Dioxane Ring:

Transition State Analysis and Energy Landscapes

The transformational chemistry of this compound, a tertiary propargyl alcohol, is governed by the intricate interplay of its functional groups. A thorough understanding of its reactivity can be elucidated through the computational analysis of transition states and their corresponding energy landscapes. While direct computational studies on this compound are not extensively available in the current literature, valuable insights can be drawn from theoretical investigations of structurally similar propargyl alcohols. These studies provide a framework for predicting the plausible reaction pathways and the associated energetic barriers.

One of the characteristic reactions of tertiary propargyl alcohols is the acid-catalyzed Meyer-Schuster rearrangement, which converts them into α,β-unsaturated ketones. wikipedia.orgnih.gov The reaction proceeds through a series of key steps, each with a distinct transition state and energy profile. The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group to form an allene intermediate, which then tautomerizes to the final product. wikipedia.org The rate-determining step is typically the 1,3-hydroxyl shift. wikipedia.org Solvent caging is thought to play a role in stabilizing the transition state of this rearrangement. wikipedia.org

Computational studies, often employing density functional theory (DFT), are instrumental in mapping the potential energy surface of such reactions. nih.govescholarship.org These analyses allow for the geometric and energetic characterization of reactants, intermediates, transition states, and products. For instance, in the Meyer-Schuster rearrangement, the transition state for the 1,3-hydroxyl shift would exhibit a partially broken C-O bond and a partially formed C-O bond at the alkyne carbon, with a specific geometry that minimizes the energy barrier.

In the case of tertiary alcohols, an alternative reaction pathway, the Rupe rearrangement, can compete with the Meyer-Schuster rearrangement, leading to the formation of α,β-unsaturated methyl ketones. wikipedia.org The energy landscape would reveal the branching point where the reaction can proceed through either the Meyer-Schuster or the Rupe pathway, with the relative activation energies of the respective transition states determining the product distribution.

Another significant area of reactivity for propargyl alcohols involves cycloaddition reactions. researchgate.netntnu.edu For example, the ZnI2/NEt3 catalyzed cycloaddition of CO2 with propargylic alcohols to form α-alkylidene cyclic carbonates has been studied using DFT. researchgate.net This analysis revealed a four-step mechanism: deprotonation of the alcohol, electrophilic attack of CO2, concerted metalation and intramolecular cyclization, and finally protonation. researchgate.net The third step, the concerted metalation and intramolecular cyclization, was identified as the rate-determining step. researchgate.net The transition state for this step would involve the simultaneous formation of the new C-O bond and the coordination of the metal to the alkyne.

The energy landscapes for these reactions are influenced by several factors, including the choice of catalyst, solvent, and the steric and electronic properties of the substituents. researchgate.netresearchgate.net For this compound, the bulky 2,2-dimethyl-1,3-dioxane group would likely exert a significant steric influence on the transition states of its reactions, potentially favoring certain stereochemical outcomes.

The dehydration of tertiary alcohols is another fundamental transformation that can be analyzed through its energy landscape. osti.govyoutube.comlibretexts.orgmasterorganicchemistry.com Under acidic conditions, the reaction typically proceeds through an E1 mechanism. libretexts.orgmasterorganicchemistry.com The key steps involve the protonation of the hydroxyl group to form a good leaving group (water), departure of the leaving group to form a tertiary carbocation, and subsequent deprotonation to form an alkene. libretexts.orgmasterorganicchemistry.com The formation of the carbocation is the rate-determining step, and its transition state would be characterized by a high degree of C-O bond cleavage. The stability of the resulting carbocation is a crucial factor in determining the activation energy.

The table below presents hypothetical activation energies for plausible reactions of this compound, based on data from analogous systems found in the literature. These values serve to illustrate the relative feasibility of different reaction pathways.

| Reaction Type | Plausible Rate-Determining Step | Catalyst/Conditions | Hypothetical Activation Energy (kcal/mol) |

| Meyer-Schuster Rearrangement | 1,3-Hydroxyl Shift | Strong Acid | 20 - 30 |

| Rupe Rearrangement | Formation of Enyne Intermediate | Strong Acid | 25 - 35 |

| [3+2] Cycloaddition | Concerted Cycloaddition | Thermal/Catalytic | 15 - 25 |

| Acid-Catalyzed Dehydration (E1) | Carbocation Formation | Strong Acid | 20 - 28 |

Note: The activation energies are illustrative and based on computational studies of similar propargyl alcohols. Actual values for this compound may vary.

Further computational analysis focusing specifically on this compound would be necessary to precisely determine the geometries of its transition states and the corresponding energy landscapes for its various transformations. Such studies would provide a more definitive understanding of its reactivity profile and guide the strategic design of synthetic routes involving this compound.

Stereochemical and Conformational Analysis of 5 Ethynyl 2,2 Dimethyl 1,3 Dioxan 5 Ol

Stereoisomerism and Chirality in 5-Substituted 1,3-Dioxanes

The introduction of a substituent at the C5 position of a 1,3-dioxane (B1201747) ring can lead to the formation of a chiral center, giving rise to stereoisomerism. In the case of 5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol, the C5 carbon is bonded to four different groups: a hydroxyl group (-OH), an ethynyl (B1212043) group (-C≡CH), and the two C4 and C6 carbons of the dioxane ring, which are part of an asymmetric ring system. This substitution pattern makes the C5 carbon a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (non-superimposable mirror images).

The chirality of such 5-substituted 1,3-dioxanes is a critical aspect of their chemistry, influencing their biological activity and their application as chiral building blocks in organic synthesis. The spatial arrangement of the substituents around the C5 chiral center dictates the molecule's absolute configuration, designated as either (R) or (S).

Conformational Preferences and Ring Dynamics

Like cyclohexane (B81311), the 1,3-dioxane ring is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain. thieme-connect.dewikipedia.org However, the presence of two oxygen atoms in the ring introduces key differences. The carbon-oxygen bonds are shorter than carbon-carbon bonds, which can lead to more pronounced 1,3-diaxial interactions. thieme-connect.de For this compound, the substituents at C5 (ethynyl and hydroxyl groups) can occupy either an axial or an equatorial position, leading to two distinct chair conformers that are in equilibrium.

Chair-Boat Interconversion and Free Energy Barriers

The 1,3-dioxane ring is conformationally mobile, undergoing a ring-inversion process that interconverts the two chair forms. researchgate.net This process, often called a chair-flip, proceeds through higher-energy transition states, including half-chair and boat conformations, and a twist-boat intermediate. wikipedia.orgmsu.edu The chair conformation is the most stable, representing the global energy minimum on the potential energy surface. researchgate.net

Computational studies on unsubstituted 1,3-dioxane have shown the chair conformer to be significantly more stable than the twist-boat conformer. researchgate.netscispace.com The energy barrier for the chair-to-twist conversion is a key factor in the ring's dynamics. For substituted 1,3-dioxanes, the energy difference between the two possible chair conformers (with the substituent in the axial or equatorial position) determines the conformational equilibrium. Generally, bulky substituents prefer the equatorial position to avoid steric clashes with the axial atoms at the C2, C4, and C6 positions.

| Conformation | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| Chair | 0.0 | scispace.com |

| 2,5-Twist | ~5.2 | scispace.com |

| 1,4-Twist | ~6.2 | scispace.com |

Anomeric and Stereoelectronic Effects on Substituent Orientation

While the anomeric effect is most prominent for substituents at the C2 position (the acetal (B89532) carbon), other stereoelectronic interactions can influence the conformational preference of substituents at C5. thieme-connect.descripps.edu These effects involve interactions between the non-bonding electron pairs of the ring oxygen atoms and the antibonding orbitals of adjacent bonds (hyperconjugation). researchgate.netacs.org

For this compound, the presence of the hydroxyl group at C5 allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton and one of the ring oxygen atoms. This type of interaction typically favors the conformer where the hydroxyl group is in the axial position, as it brings the groups into closer proximity. However, this is counteracted by the steric bulk of the ethynyl group, which would prefer an equatorial orientation. The final conformational equilibrium is a balance between these competing steric and stereoelectronic forces.

Influence of Solvent on Conformational Equilibria

The surrounding solvent medium can significantly alter the position of the conformational equilibrium. acs.org The stability of each conformer can be influenced by solvent polarity and the solvent's ability to form hydrogen bonds. researchgate.net For a molecule with a polar hydroxyl group like this compound, polar solvents may stabilize the conformer with the larger dipole moment.

Furthermore, solvents that are strong hydrogen bond acceptors (e.g., DMSO) or donors (e.g., water) can disrupt any intramolecular hydrogen bonds. researchgate.net If an intramolecular hydrogen bond stabilizes the axial conformer in a non-polar solvent, switching to a hydrogen-bonding solvent could break this interaction, shifting the equilibrium towards the sterically favored equatorial conformer. researchgate.netresearchgate.net

Determination of Absolute and Relative Configuration

Determining the precise three-dimensional structure of this compound requires specific analytical techniques. The relative configuration, which describes the spatial relationship between the substituents on the ring, is commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.de

¹H NMR Spectroscopy : The coupling constants between protons on adjacent carbons (vicinal coupling, ³JHH) are highly dependent on the dihedral angle between them. This allows for the differentiation between axial and equatorial protons and, by extension, the orientation of the substituents.

Nuclear Overhauser Effect (NOE) Spectroscopy : NOE experiments can detect through-space interactions between protons that are close to each other, providing definitive evidence for the relative positioning of substituents. mdpi.com

¹³C NMR Spectroscopy : Empirical rules have been developed that correlate the ¹³C chemical shifts of the ring carbons and the methyl groups at C2 with the relative stereochemistry of substituents at C5. For example, in syn-1,3-diol acetonides (related to 5-substituted-1,3-dioxanes), the two methyl groups at C2 are magnetically non-equivalent, whereas in the anti-isomers, they often have identical chemical shifts. thieme-connect.de

While NMR can establish the relative stereochemistry, determining the absolute configuration of a chiral center requires other methods. X-ray crystallography on a single crystal of one of the enantiomers provides an unambiguous assignment of the absolute configuration. Alternatively, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be used, often by comparing the experimental spectrum to that of related compounds with a known absolute configuration. nih.gov

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon environments and their connectivities can be established.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Hydroxyl (-OH) | Broad singlet | s |

| Ethynyl (B1212043) (≡C-H) | ~2.5 | s |

| Dioxane ring (axial -CH₂) | Lower ppm value | d |

| Dioxane ring (equatorial -CH₂) | Higher ppm value | d |

| Methyl (axial -CH₃) | Lower ppm value | s |

| Methyl (equatorial -CH₃) | Higher ppm value | s |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Quaternary carbon (C-5) | ~70 |

| Ethynyl (quaternary C) | ~85 |

| Ethynyl (CH) | ~75 |

| Dioxane ring (C-2) | ~98 |

| Dioxane ring (C-4, C-6) | ~65 |

| Methyl carbons | ~20-30 |

To confirm the assignments from 1D NMR and to elucidate the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would show the coupling between the axial and equatorial protons on C-4 and C-6 of the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the dioxane ring and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity around the quaternary carbons, for example, showing correlations from the methyl protons to the C-2 and from the dioxane ring protons to the C-5 and ethynyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They would be instrumental in determining the stereochemistry of the molecule, for instance, by showing through-space interactions between the ethynyl group and either the axial or equatorial protons of the dioxane ring, which would help to establish its orientation.

The 1,3-dioxane (B1201747) ring can exist in different conformations, most commonly a chair form. The substituents on the ring can adopt either axial or equatorial positions. Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be used to determine the thermodynamic parameters for conformational exchange processes, such as the ring inversion of the dioxane ring. A study on the structurally similar compound, 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, has shown that the conformational equilibrium can be influenced by the solvent and temperature, involving chair and twist conformers. A similar dynamic behavior would be expected for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₂O₃), the expected monoisotopic mass is approximately 156.0786 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would undergo fragmentation, leading to a series of characteristic ions.

Expected Fragmentation Pattern:

| m/z | Fragment Ion |

| 141 | [M - CH₃]⁺ |

| 99 | [M - C₃H₃O]⁺ |

| 59 | [C₃H₇O]⁺ |

Predicted collision cross-section values can also be calculated for different adducts of the molecule, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are used to identify the functional groups present.

Expected Vibrational Frequencies:

| Functional Group | IR Frequency (cm⁻¹) | Raman Activity |

| O-H stretch (alcohol) | 3600-3200 (broad) | Weak |

| C≡C-H stretch (alkyne) | ~3300 (sharp) | Strong |

| C-H stretch (alkane) | 3000-2850 | Medium |

| C≡C stretch (alkyne) | ~2150-2100 | Strong |

| C-O stretch (ether/acetal) | 1200-1000 | Medium |

The presence of a strong, sharp band around 3300 cm⁻¹ in the IR spectrum would be a clear indication of the terminal alkyne C-H bond. The C≡C stretch, often weak in the IR, would be expected to show a strong signal in the Raman spectrum, demonstrating the complementary nature of these two techniques. The broad O-H stretching band and the C-O stretching bands would confirm the presence of the alcohol and the dioxane ring, respectively.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties. For 5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol, DFT calculations are crucial for identifying the most stable three-dimensional arrangements of the atoms, known as conformers.

The conformational landscape of this compound is primarily defined by the orientation of the substituents on the 1,3-dioxane (B1201747) ring. The ring itself typically adopts a chair conformation to minimize steric strain. The key conformational question revolves around whether the ethynyl (B1212043) and hydroxyl groups at the C5 position are in axial or equatorial orientations relative to the ring.

A typical DFT study would involve geometry optimization of various possible conformers. This process systematically alters the atomic coordinates to find the arrangement with the lowest electronic energy. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G(d,p), to provide a good balance between accuracy and computational cost. The results of such calculations would yield the optimized geometries and relative energies of the different conformers. For instance, calculations could determine the energy difference between the conformer with the hydroxyl group in the axial position and the one with it in the equatorial position. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen atoms of the dioxane ring could also be investigated as a stabilizing factor.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Hydroxyl Group Orientation | Ethynyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Axial | Equatorial | 0.00 (most stable) |

| 2 | Equatorial | Axial | 1.25 |

| 3 | Twist-boat | - | 5.80 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can predict spectroscopic parameters with a reasonable degree of accuracy. These predictions are valuable for interpreting experimental spectra and for assigning signals to specific atoms or vibrational modes within the molecule.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding constants for each nucleus. These shielding constants can then be converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations can predict the ¹H and ¹³C NMR spectra, providing insights into the chemical environment of each atom. For this compound, these calculations would help in assigning the peaks corresponding to the ethynyl protons and carbons, the methyl groups, the dioxane ring protons, and the quaternary carbon at C5.

Similarly, DFT can be used to calculate the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed absorption bands. For example, the characteristic stretching frequencies of the O-H, C≡C, and C-O bonds can be predicted.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value (DFT) | Experimental Value |

| ¹³C NMR Chemical Shift (C≡CH) | 85.2 ppm | 84.7 ppm |

| ¹³C NMR Chemical Shift (C≡C H) | 72.5 ppm | 71.9 ppm |

| ¹H NMR Chemical Shift (≡CH) | 2.55 ppm | 2.51 ppm |

| IR Vibrational Frequency (O-H stretch) | 3450 cm⁻¹ | 3435 cm⁻¹ |

| IR Vibrational Frequency (C≡C stretch) | 2125 cm⁻¹ | 2118 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would depend on the specific computational methods and experimental conditions.

Mechanistic Modeling and Reaction Energetics

Theoretical modeling is a powerful tool for elucidating reaction mechanisms and understanding the factors that control chemical reactivity. For this compound, DFT calculations can be used to explore various potential reaction pathways. This involves identifying the structures of reactants, transition states, intermediates, and products along a reaction coordinate.

Such studies provide fundamental insights into the feasibility of different reaction pathways and can help in optimizing reaction conditions.

Table 3: Hypothetical Energetics for a Proposed Reaction Step of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound + H⁺ | 0.0 |

| Transition State | Proton transfer to dioxane oxygen | +15.2 |

| Intermediate | Protonated dioxane | -5.7 |

Note: The data in this table is hypothetical and for illustrative purposes of a single reaction step.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT is excellent for studying static molecular structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to explore its conformational landscape in much greater detail than static DFT calculations. By simulating the molecule's motion over nanoseconds or longer, the relative populations of different conformers can be determined, and the pathways for interconversion between them can be visualized.

Furthermore, MD simulations are particularly useful for studying solvation effects. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, the influence of the solvent on the conformational preferences and dynamics of this compound can be investigated. For example, simulations could reveal how hydrogen bonding between the solute's hydroxyl group and water molecules affects the equilibrium between axial and equatorial conformers. These simulations provide a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The rigid, three-dimensional structure and distinct functional groups of 5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol make it a valuable building block for constructing intricate molecular architectures. The acetonide group serves as a stable protecting group for a glycerol-like diol, while the terminal ethynyl (B1212043) group provides a reactive handle for a variety of coupling reactions.

Intermediates in Natural Product Total Synthesis (e.g., Islatravir, Ingenol Derivatives)

A key application of this structural motif is found in the synthesis of the antiviral drug Islatravir. The manufacturing route to Islatravir relies on a biocatalytic cascade that begins with 2-ethynylglycerol as a fundamental building block. nih.gov The direct synthesis of 2-ethynylglycerol is complicated by the presence of unprotected hydroxyl groups. Therefore, a protected precursor is essential for the key step involving the 1,2-addition of an acetylenic nucleophile to a ketone. This compound represents a stable, protected form of this crucial 2-ethynylglycerol intermediate, making its structural class vital for the synthesis. nih.gov While its specific application in the total synthesis of Ingenol derivatives is not prominently documented in the available literature, its utility as a chiral building block suggests potential applicability in the synthesis of other complex natural products.

Precursors for Novel Heterocyclic Compounds and Scaffolds

The terminal alkyne of this compound is a versatile functional group for the synthesis of a wide array of heterocyclic compounds. Terminal alkynes are well-established precursors in numerous cyclization reactions. Methodologies such as transition-metal-catalyzed hydroarylation and electrophilic halocyclization reactions, particularly with iodine, are powerful strategies for constructing heterocycles from alkyne-containing molecules. rsc.orgrsc.org For instance, the reaction of a terminal alkyne with a suitable nucleophile in the presence of an electrophilic iodine source can lead to the formation of iodofunctionalized heterocycles, which are themselves versatile intermediates for further chemical modification. rsc.org Although specific examples detailing the use of this compound in these reactions are not extensively reported, its structure makes it an ideal candidate for such transformations to create novel heterocyclic scaffolds incorporating a protected diol moiety.

Synthesis of Carbohydrate Analogues and Glycomimetics

Glycomimetics, which are molecules that mimic the structure of natural carbohydrates, are of significant interest in medicinal chemistry for their potential to modulate biological processes involving carbohydrate-protein interactions. nih.govresearchgate.net Derivatives of 1,3-dioxan-5-one (B8718524) are recognized as valuable precursors for accessing carbohydrate-like structures. nih.gov As a derivative of this class, this compound provides a rigid scaffold where the protected diol mimics the hydroxyl group arrangement on a sugar ring. The ethynyl group serves as a crucial point for chemical diversification, allowing for the attachment of various substituents to explore structure-activity relationships, a key step in the development of selective glycomimetic drugs. nih.gov

Chemical Probes and Bioconjugation Research Leveraging the Ethynyl Group

The bioorthogonal nature of the ethynyl group—meaning it does not react with most functional groups found in biological systems—makes it exceptionally useful for chemical biology research. This allows for highly specific chemical modifications in complex biological environments.

Development of Click Chemistry Tags for Molecular Labeling and Imaging

The terminal alkyne is one of the key functional groups for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of a "click chemistry" reaction. researchgate.net This reaction allows for the efficient and specific covalent linking of an alkyne-containing molecule to an azide-containing molecule, forming a stable triazole ring. rsc.org

In this context, this compound can function as a molecular tag. A biomolecule of interest can be modified with this compound, introducing the ethynyl handle. Subsequently, a reporter molecule, such as a fluorophore or a biotin (B1667282) affinity tag carrying an azide (B81097) group, can be "clicked" onto the biomolecule for detection, imaging, or purification. rsc.orgenamine.net The small size of the ethynyl tag ensures that it generally does not interfere with the biological function of the molecule it labels. rsc.org This two-step labeling strategy offers high specificity and efficiency, making it a powerful tool for visualizing and studying biomolecules in cells and other complex systems. cjcatal.com

| Component | Role in Click Chemistry Labeling | Example |

| Targeting Molecule | The molecule to be labeled, containing an alkyne handle. | This compound |

| Reporter Molecule | The molecule used for detection, containing an azide group. | Azide-functionalized Alexa Fluor 488 |

| Catalyst | Facilitates the cycloaddition reaction. | Copper(I) salts |

| Product | The labeled target molecule with a stable triazole linker. | Fluorophore-tagged biomolecule |

Potential in the Development of Novel Catalytic Systems or Reagents

While the direct use of this compound as a catalyst or reagent is not extensively documented, its functional groups suggest potential applications in this area. Terminal alkynes are known to coordinate with transition metals and can participate in various catalytic cycles, such as cross-coupling reactions.

Furthermore, upon removal of the acetonide protecting group, the resulting chiral diol could potentially serve as a chiral ligand for asymmetric catalysis. Chiral diols are a well-established class of ligands for preparing catalysts that can control the stereochemical outcome of a chemical reaction. The development of catalysts based on the this compound scaffold remains an area for future exploration. Similarly, research into the catalytic reduction or functionalization of related 5-acyl-1,3-dioxanes suggests that the dioxane ring itself can be a substrate in catalytic transformations, though this does not involve the compound acting as the catalyst.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes

The prospective synthesis of 5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol would likely commence from the corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one. A common and effective method to introduce the ethynyl (B1212043) group would be through the addition of a metal acetylide, such as lithium acetylide or sodium acetylide, to the carbonyl group of the ketone. This nucleophilic addition reaction would yield the desired tertiary alcohol.

A comparison of potential synthetic precursors and reagents is presented in the table below:

| Precursor | Reagent | Reaction Type | Potential Advantages |

| 2,2-dimethyl-1,3-dioxan-5-one | Lithium acetylide | Nucleophilic addition | High yield, well-established |

| 2,2-dimethyl-1,3-dioxan-5-one | Sodium acetylide | Nucleophilic addition | Cost-effective |

| 2,2-dimethyl-1,3-dioxan-5-one | Ethynylmagnesium bromide | Grignard reaction | Readily prepared |

Elucidation of Underexplored Reactivity Pathways and Selectivities

The bifunctional nature of this compound, possessing both a tertiary alcohol and a terminal alkyne, opens up a wide array of potential chemical transformations. The propargyl alcohol moiety is known to undergo a variety of reactions, and future research should aim to systematically investigate these pathways for this specific substrate.

Key areas for exploration include:

Meyer-Schuster and Rupe Rearrangements: Investigation of the acid-catalyzed rearrangement of the tertiary propargyl alcohol to form α,β-unsaturated ketones or aldehydes. The selectivity of these rearrangements can be influenced by the nature of the acid catalyst and the reaction conditions.

Nicholas Reaction: The reaction of the alkyne with a dicobalt octacarbonyl complex to form a stable cationic intermediate. This intermediate can then react with various nucleophiles, providing a pathway to a diverse range of functionalized products.

Sonogashira and Cadiot-Chodkiewicz Couplings: The terminal alkyne provides a handle for carbon-carbon bond formation with aryl or vinyl halides (Sonogashira) or with terminal bromoalkynes (Cadiot-Chodkiewicz), enabling the synthesis of more complex molecular architectures.

Hydration and Hydrofunctionalization Reactions: The selective hydration of the alkyne to form a methyl ketone or the addition of other small molecules across the triple bond could lead to valuable synthetic intermediates.

Expansion of Stereoselective Applications in Asymmetric Synthesis

The synthesis of this compound via the addition of an acetylide to a ketone creates a new stereocenter at the C5 position. While a racemic mixture would be formed using standard achiral conditions, the development of asymmetric synthetic methods to access enantiomerically enriched forms of this compound is a crucial area for future research.

Promising approaches include:

Chiral Ligand-Mediated Additions: The use of chiral ligands in conjunction with a metal acetylide could facilitate the enantioselective addition to the ketone. Various chiral amino alcohols and other ligands have been successfully employed in similar transformations.

Organocatalysis: The use of chiral organocatalysts to promote the asymmetric addition of the alkyne to the ketone is another attractive strategy that avoids the use of metals.

Enzymatic Resolutions: The kinetic resolution of the racemic alcohol using enzymes such as lipases could provide access to both enantiomers.

The availability of enantiopure this compound would be highly valuable for its application as a chiral building block in the synthesis of complex target molecules.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools to complement experimental studies on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to gain a deeper understanding of its properties and reactivity.

Future computational studies could focus on:

Conformational Analysis: Predicting the most stable conformations of the molecule and the energy barriers between them. This is particularly relevant for 1,3-dioxane (B1201747) systems, which can adopt chair and twist-boat conformations.

Reaction Mechanism Elucidation: Modeling the transition states and intermediates of potential reactions to understand the factors controlling reactivity and selectivity. This can aid in the rational design of improved reaction conditions.

Spectroscopic Property Prediction: Calculating NMR chemical shifts, vibrational frequencies, and other spectroscopic data to aid in the characterization of the molecule and its reaction products.

A summary of potential computational approaches is provided below:

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Conformational analysis | Stable conformers, energy barriers |

| Time-Dependent DFT (TD-DFT) | Electronic spectra prediction | UV-Vis absorption wavelengths |

| Ab initio methods | Reaction mechanism studies | Transition state energies, reaction pathways |

Integration into Emerging Multidisciplinary Research Areas beyond prohibited scopes

The unique combination of a protected diol and a terminal alkyne in this compound makes it an attractive candidate for applications in various multidisciplinary fields. The terminal alkyne is a particularly versatile functional group that can participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Potential areas for integration include:

Materials Science: The incorporation of this molecule into polymers or other materials through click chemistry could be used to modify their properties. The rigid alkyne unit could impart interesting structural characteristics.

Bioconjugation: The ability to attach this molecule to biomolecules via the alkyne handle could be explored for the development of novel probes or labeling reagents, provided that the applications fall outside of prohibited scopes.

Supramolecular Chemistry: The molecule could serve as a building block for the construction of complex supramolecular assemblies through non-covalent interactions and metal coordination.

The exploration of these and other research avenues will undoubtedly unlock the full potential of this compound as a valuable tool in modern chemical synthesis and beyond.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Ethynyl-2,2-dimethyl-1,3-dioxan-5-ol, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via acid-catalyzed acetalization, similar to its structural analogs like solketal and DMDO. A Brønsted or Lewis acid catalyst (e.g., toluenesulfonic acid) is used with glycerol derivatives and ethynyl-containing carbonyl compounds. Reaction conditions (e.g., reflux in toluene with a Dean-Stark apparatus for water removal) are critical for yield optimization. Excess acetone or ethynyl reagents may shift equilibrium toward product formation. Purification involves filtration, washing, and drying (120°C overnight) .

- Key Parameters :

| Variable | Impact |

|---|---|

| Catalyst type | Affects reaction rate and selectivity |

| Temperature | Higher temps favor ring closure but risk side reactions |

| Solvent | Polar aprotic solvents improve solubility |

Q. How is this compound characterized structurally?

- Techniques :

- FTIR Spectroscopy : Identifies functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹, hydroxyl groups). DRIFT spectroscopy with environmental chambers can analyze catalyst interactions .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and steric effects from methyl/ethynyl groups .

- NMR : ¹H/¹³C NMR distinguishes between axial/equatorial substituents in the dioxane ring .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in isomer stability during synthesis?

- Challenge : The six-membered 1,3-dioxane isomer (e.g., DMDO) is thermodynamically less stable than five-membered analogs due to axial methyl group repulsion (~1.7 kcal/mol difference) . However, ethynyl groups may alter ring strain.

- Methodology :

- DFT Calculations : Predict relative stability of isomers by comparing Gibbs free energies.

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired products. For example, shorter reactions may trap the kinetic product (six-membered ring), while prolonged heating favors the thermodynamically stable isomer .

Q. What strategies mitigate byproduct formation in ethynyl-functionalized dioxane synthesis?

- Approaches :

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may reduce side reactions compared to Brønsted acids.

- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation.

- Statistical Optimization : Design of Experiments (DoE) with software like Statgraphics Centurion identifies critical variables (e.g., molar ratios, catalyst loading) .

Q. How is this compound applied in bioorthogonal click chemistry?

- Applications :

- Bioconjugation : The ethynyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling biomolecules. Example: Tagging nucleosides (cf. 5-Ethynyl-dUTP in DNA probes) .

- Polymer Science : Copolymerization with acrylates or itaconates forms functional polymers; inherent viscosity measurements (e.g., ~0.45 in dimethylformamide) assess molecular weight .

Data Contradiction Analysis

Q. Why do experimental isomer ratios deviate from computational predictions?

- Factors :

- Solvent Effects : Polar solvents stabilize transition states differently than gas-phase calculations.

- Steric Hindrance : Ethynyl groups may introduce unmodeled steric clashes.

Safety and Handling

Q. What precautions are essential when handling this compound in biological assays?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.